

Cytotoxicity comparison of 3,4-Dimethoxycinnamic acid and its precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethoxycinnamic acid

Cat. No.: B083896

[Get Quote](#)

Eine vergleichende Analyse der Zytotoxizität von 3,4-Dimethoxyzimtsäure und ihren Vorläufern

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Vergleichsanleitung bietet eine objektive Analyse der zytotoxischen Wirkungen von 3,4-Dimethoxyzimtsäure und ihren biochemischen Vorläufern, Kaffeesäure und Ferulasäure. Die hier präsentierten Daten fassen die quantitative Leistung dieser Verbindungen in verschiedenen Krebszelllinien zusammen und werden durch detaillierte experimentelle Protokolle und Visualisierungen von Signalwegen untermauert.

Zusammenfassung der quantitativen Daten

Die zytotoxische Aktivität von 3,4-Dimethoxyzimtsäure, Kaffeesäure und Ferulasäure wurde anhand ihrer halbmaximalen Hemmkonzentration (IC50) in verschiedenen menschlichen Krebszelllinien bewertet. Die IC50-Werte, die aus der wissenschaftlichen Literatur gesammelt wurden, sind in der folgenden Tabelle zusammengefasst. Ein niedrigerer IC50-Wert weist auf eine höhere zytotoxische Potenz hin.

Verbindung	Zelllinie	IC50 (µM)	Expositionszeit (h)
3,4-Dimethoxyzimtsäure	A549 (Lungenkarzinom)	> 480	72
L-02 (normale Leberzelle)	Zeigt anti-apoptotische Effekte	-	
Kaffeesäure	MCF-7 (Brustkrebs)	159 µg/mL (~882)	-
HCT116 (Darmkrebs)	6.47 mg/L (~36)	72	
A549 (Lungenkarzinom)	25	-	
Ferulasäure	143B (Osteosarkom)	59.88	48
MG63 (Osteosarkom)	66.47	48	
MCF-7 (Brustkrebs)	75.4 µg/mL (~388)	48	
HepG2 (Leberkrebs)	81.38 µg/mL (~419)	48	
HCT-15 (Darmkrebs)	154 µg/mL (~793)	-	
LNCaP (Prostatakrebs)	500	-	
PC-3 (Prostatakrebs)	300	-	

Hinweis: Die verfügbaren Daten zur direkten Zytotoxizität von 3,4-Dimethoxyzimtsäure auf Krebszelllinien sind begrenzt. Einige Studien deuten darauf hin, dass ihre Konjugate eine höhere antiproliferative Aktivität aufweisen als die freie Säure.[1] In normalen menschlichen Leberzellen (L-02) wurden sogar anti-apoptotische, also zellschützende, Effekte beobachtet.[2] [3]

Experimentelle Protokolle

Die zur Bestimmung der Zytotoxizität am häufigsten verwendete Methode ist der MTT-Assay.[4] Dieses kolorimetrische Verfahren misst die metabolische Aktivität von Zellen, die ein Indikator für deren Lebensfähigkeit ist.

MTT-Assay-Protokoll (Allgemeines Beispiel)

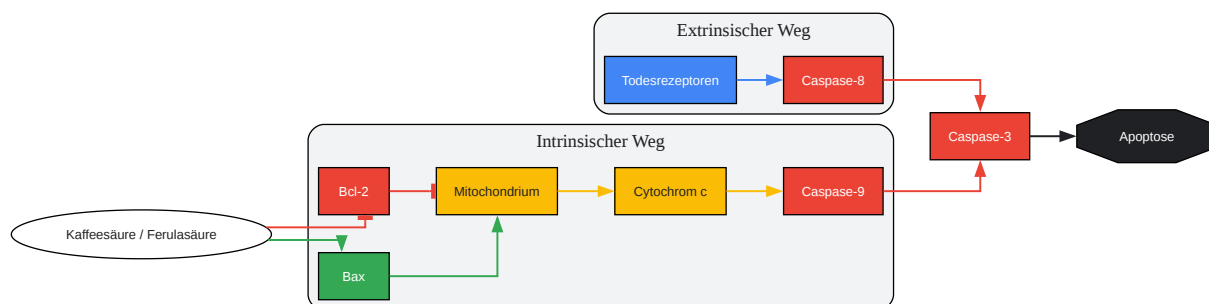
- Zellaussaat: Zellen werden in einer 96-Well-Platte in einer Dichte von 5×10^3 bis 1×10^4 Zellen pro Well ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.
- Behandlung mit der Verbindung: Das Kulturmedium wird entfernt und durch frisches Medium ersetzt, das unterschiedliche Konzentrationen der zu testenden Verbindung (3,4-Dimethoxyzimtsäure, Kaffeesäure oder Ferulasäure) enthält. Eine Kontrollgruppe wird nur mit dem Lösungsmittel (z. B. DMSO) behandelt. Die Platten werden für eine definierte Zeit (z. B. 24, 48 oder 72 Stunden) inkubiert.
- MTT-Inkubation: Nach der Behandlungszeit werden 10-20 µL einer MTT-Lösung (5 mg/mL in PBS) zu jedem Well gegeben und die Platte für weitere 2-4 Stunden bei 37 °C inkubiert. Lebende Zellen mit aktiven Mitochondrien-Dehydrogenasen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
- Solubilisierung: Das Medium mit MTT wird vorsichtig entfernt und 100-150 µL eines Solubilisierungsmittels (z. B. DMSO oder eine SDS-HCl-Lösung) werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.
- Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen. Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet, und daraus werden die IC₅₀-Werte ermittelt.

Mechanismen und Signalwege

Kaffeesäure und Ferulasäure induzieren Zytotoxizität in Krebszellen über verschiedene Signalwege, die hauptsächlich zur Apoptose (programmierter Zelltod) und zum Zellzyklusstillstand führen.

Durch Kaffeesäure und Ferulasäure induzierte Apoptose-Signalwege

Kaffeesäure und Ferulasäure können sowohl den intrinsischen (mitochondrialen) als auch den extrinsischen (Todesrezeptor-) Apoptoseweg aktivieren. Dies führt zur Aktivierung von Caspasen, einer Familie von Proteasen, die für den Abbau zellulärer Komponenten während der Apoptose verantwortlich sind.

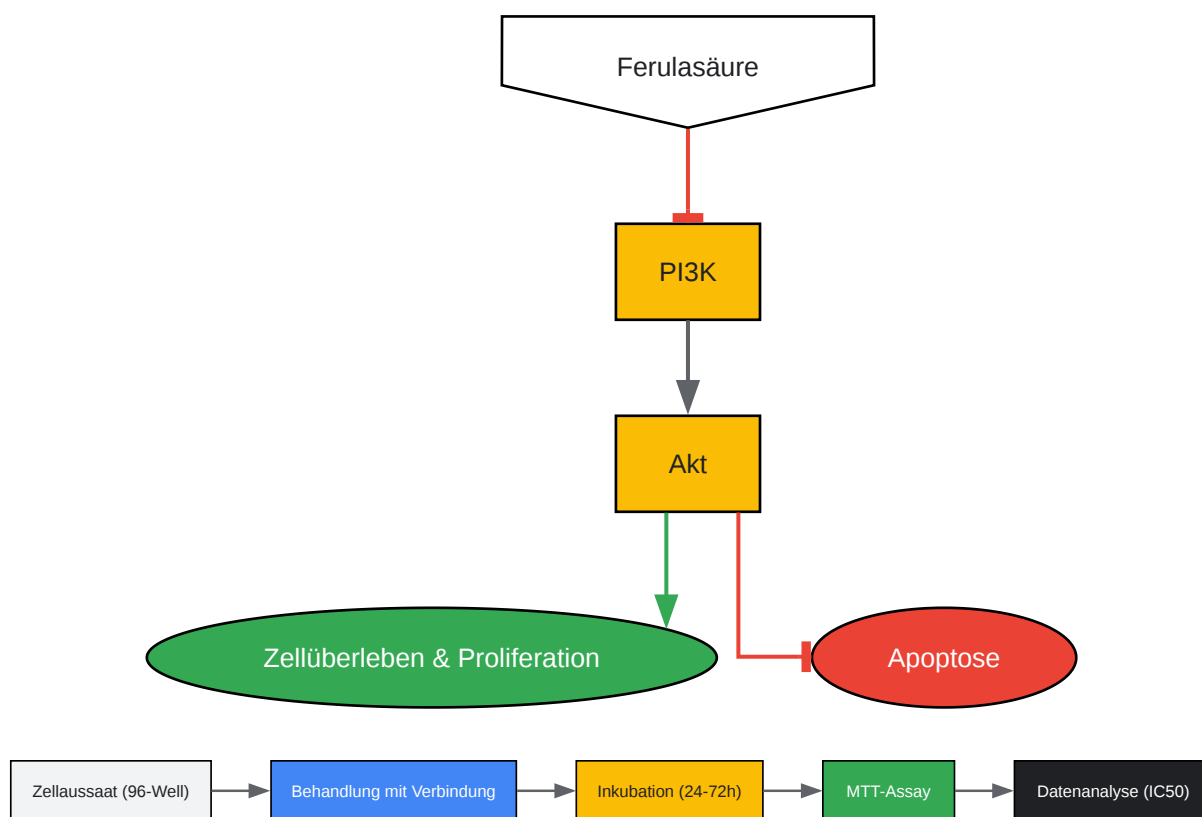


[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachte Darstellung der durch Kaffeesäure und Ferulasäure induzierten Apoptose-Signalwege.

PI3K/Akt-Signalweg

Ferulasäure hemmt nachweislich den PI3K/Akt-Signalweg, der für das Überleben und die Proliferation von Zellen entscheidend ist.[5] Die Blockade dieses Weges führt zu einer verminderten Zellproliferation und zur Induktion von Apoptose.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality | MDPI [mdpi.com]

- 5. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cytotoxicity comparison of 3,4-Dimethoxycinnamic acid and its precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083896#cytotoxicity-comparison-of-3-4-dimethoxycinnamic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com